![molecular formula C17H19NO6S B2704797 N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 425610-95-3](/img/structure/B2704797.png)
N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
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Description
N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, also known as DMSO-Glycine, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a glycine derivative that has been synthesized to enhance its solubility in dimethyl sulfoxide (DMSO) and is commonly used as a tool compound in research studies.
Scientific Research Applications
Glycine Betaine as an Osmoprotectant
Glycine betaine is recognized for its role as a natural osmoprotectant in bacteria such as Escherichia coli, helping these organisms cope with hypertonic stress. Research by Chambers et al. (1987) explored dimethylthetin, a molecule similar to glycine betaine, for its osmoprotective activity, suggesting potential applications in studying betaine metabolism and developing antibacterial agents (Chambers et al., 1987).
Synthesis and Applications of Sulfonyl Glycine Derivatives
The work by Ma et al. (2008) introduced novel flexible multidentate ligands, including N-[(3-carboxyphenyl)sulfonyl]glycine, for crystal engineering, highlighting the synthesis, structures, and properties of various metal complexes. These findings could contribute to the development of new materials and catalysts (Ma et al., 2008).
Catalytic Oxidative Desulfurization
Research on catalytic oxidative desulfurization (ODS) of diesel fuel, as conducted by Chica et al. (2006), delves into the role of molecular sieves and metal-containing catalysts in removing sulfur-containing compounds from diesel. This study indirectly relates to the chemical reactivity and potential applications of sulfonated compounds in environmental remediation (Chica et al., 2006).
Enantioselective Inclusion by Phenylglycine Derivatives
Akazome et al. (2000) explored the enantioselective inclusion of methyl phenyl sulfoxides and benzyl methyl sulfoxides by (R)-phenylglycyl-(R)-phenylglycine, offering insights into the stereochemical interactions and potential applications in chiral separation and analysis (Akazome et al., 2000).
Aldose Reductase Inhibition
Mayfield and Deruiter (1987) investigated N-[[(substituted amino)phenyl]sulfonyl]glycines as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This research highlights the therapeutic potential of sulfonyl glycine derivatives in managing diabetes-related disorders (Mayfield & Deruiter, 1987).
properties
IUPAC Name |
2-(2,5-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)15-10-13(23-2)6-9-16(15)24-3/h4-10H,11H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZNBCCPHXHWHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine |
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